potassium;2-hydroxy-2-oxoacetate;oxalic acid

説明

potassium;2-hydroxy-2-oxoacetate;oxalic acid, also known as potassium oxalate, is a chemical compound with the formula K2C2O4. It is a white crystalline solid that is highly soluble in water. This compound is commonly found in various plants and vegetables and is produced in the body during the metabolism of glyoxylic acid or ascorbic acid . It is used in various industries, including pharmaceuticals, textiles, and metal treatment.

準備方法

Synthetic Routes and Reaction Conditions: Potassium oxalate can be synthesized by reacting oxalic acid with potassium hydroxide. The reaction is as follows:

H2C2O4+2KOH→K2C2O4+2H2O

This reaction typically occurs in an aqueous solution at room temperature .

Industrial Production Methods: Industrial production of potassium oxalate involves the reaction of oxalic acid with potassium carbonate or potassium hydroxide. The resulting solution is then evaporated to obtain potassium oxalate crystals .

Types of Reactions:

Oxidation: Potassium oxalate can undergo oxidation reactions.

Reduction: Potassium oxalate can act as a reducing agent in various chemical reactions.

Substitution: It can participate in substitution reactions where the oxalate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4) in acidic conditions.

Reducing Agents: Various reducing agents can be used depending on the desired reaction.

Major Products Formed:

Oxidation: Carbon dioxide (CO2) and manganese dioxide (MnO2).

Reduction: The products depend on the specific reducing agent used.

科学的研究の応用

Agricultural Chemistry

Potassium hydrogen oxalate plays a significant role in soil chemistry, particularly in enhancing potassium availability from weathered minerals. Research indicates that oxalic acid solutions can improve potassium release from soils, which is crucial for plant nutrition .

Case Study:

A study conducted in China demonstrated that low pH oxalic acid solutions significantly increased potassium release from typical soils. The findings suggest that the application of such solutions can enhance soil fertility and crop yield by providing essential nutrients more efficiently.

Industrial Applications

The compound is widely used in various industrial processes, including photography and marble polishing. In photography, potassium hydrogen oxalate serves as a developer in black-and-white film processing, where it aids in the reduction of silver halides to metallic silver .

Data Table: Industrial Uses of Potassium Hydrogen Oxalate

| Application | Description |

|---|---|

| Photography | Used as a developer for black-and-white films |

| Marble Polishing | Acts as a polishing agent for marble surfaces |

| Ink Stain Removal | Effective in removing ink stains due to its acidic nature |

Chemical Synthesis

In organic chemistry, potassium hydrogen oxalate is utilized as a reagent in various synthesis reactions. Its ability to form complexes with metal ions makes it valuable for synthesizing metal-organic frameworks and catalysts.

Case Study:

Research has shown that potassium hydrogen oxalate can be used as a precursor in the synthesis of titanium dioxide nanoparticles through sol-gel processes. These nanoparticles have applications in photocatalysis and environmental remediation .

Environmental Remediation

The compound has been explored for its potential in treating wastewater containing heavy metals and organic pollutants. Its chelating properties allow it to bind with metal ions, facilitating their removal from contaminated water sources.

Case Study:

A recent study investigated the use of potassium hydrogen oxalate in the treatment of industrial effluents containing heavy metals. The results indicated significant reductions in metal concentrations, demonstrating its effectiveness as an eco-friendly remediation agent .

Toxicity and Safety Considerations

Despite its beneficial applications, potassium hydrogen oxalate is known to be irritating to the skin, eyes, and gastrointestinal tract. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles .

作用機序

The mechanism of action of potassium oxalate involves its ability to chelate metal ions. This property makes it useful in various applications, such as in the removal of calcium ions in water treatment. The oxalate ion forms stable complexes with metal ions, which can then be removed from solutions .

類似化合物との比較

Oxalic Acid (Ethanedioic Acid): The parent compound of potassium oxalate, used in similar applications but with different solubility and reactivity properties.

Calcium Oxalate: A less soluble compound often found in kidney stones.

Sodium Oxalate: Similar to potassium oxalate but with different solubility and reactivity properties.

Uniqueness: Potassium oxalate is unique due to its high solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring the removal of metal ions from solutions .

生物活性

Potassium;2-hydroxy-2-oxoacetate;oxalic acid, commonly referred to as potassium hydrogen oxalate, is a salt derived from oxalic acid. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its biological activities, including antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Potassium hydrogen oxalate has the chemical formula KHC₂O₄. It is characterized as a white crystalline solid that is hygroscopic and soluble in water. The compound exhibits amphoteric behavior, meaning it can act both as an acid and a base depending on the pH of the solution.

Antimicrobial Activity

Research has demonstrated that potassium hydrogen oxalate possesses significant antimicrobial properties. A study evaluated its effectiveness against various microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values indicated that higher concentrations of the compound resulted in increased zones of inhibition.

Table 1: Antimicrobial Activity of Potassium Hydrogen Oxalate

| Organism | Zone of Inhibition (mm) at Different Concentrations (µg/ml) |

|---|---|

| 25 | |

| ----------------------- | ---------- |

| Escherichia coli | 26±0.2 |

| Staphylococcus aureus | 22±0.3 |

| Candida albicans | 20±0.3 |

| Aspergillus niger | 22±0.3 |

The results indicate that potassium hydrogen oxalate exhibits notable antimicrobial activity, which could be attributed to its ability to increase cell membrane permeability in microorganisms, enhancing its antimicrobial effects .

Antioxidant Activity

In addition to its antimicrobial properties, potassium hydrogen oxalate has been studied for its antioxidant capabilities. The DPPH radical scavenging assay showed that this compound effectively neutralizes free radicals, which are implicated in oxidative stress and various diseases.

Table 2: Antioxidant Activity of Potassium Hydrogen Oxalate

| Concentration (µg/ml) | Scavenging Activity (%) |

|---|---|

| 25 | 34 |

| 50 | 50 |

| 100 | 84 |

At a concentration of 100 µg/ml, potassium hydrogen oxalate demonstrated an impressive scavenging activity of 84% , surpassing the standard antioxidant ascorbic acid .

Case Studies

A notable case study highlighted the adverse effects of excessive dietary oxalates, including potassium hydrogen oxalate, leading to oxalate nephropathy in patients with chronic kidney disease (CKD). One patient reported acute kidney injury linked to high consumption of oxalate-rich foods like leafy greens, underscoring the importance of monitoring dietary intake in susceptible individuals .

The biological activities of potassium hydrogen oxalate can be explained through several mechanisms:

- Chelation : The compound's ability to form complexes with metal ions enhances its solubility and biological availability.

- Cell Membrane Interaction : Its amphoteric nature allows it to interact with lipid membranes, potentially increasing permeability and enhancing antimicrobial action.

- Free Radical Scavenging : The presence of hydroxyl groups facilitates the donation of electrons to free radicals, mitigating oxidative stress.

特性

IUPAC Name |

potassium;2-hydroxy-2-oxoacetate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.K/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANDVAJEIJXBQJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

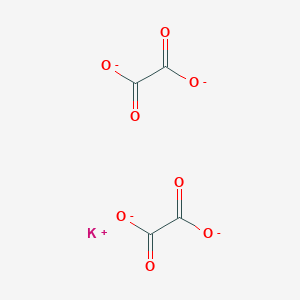

C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3KO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889421 | |

| Record name | Ethanedioic acid, potassium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Colorless or white solid; [Merck Index] Colorless or white crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Potassium tetroxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6100-20-5, 127-96-8 | |

| Record name | Potassium trihydrogen dioxalate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, potassium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, potassium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium trihydrogen dioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanedioic acid, potassium salt, hydrate (2:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。